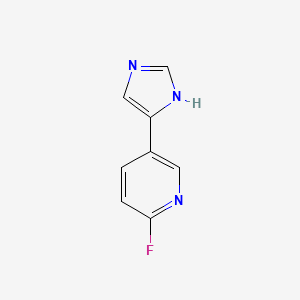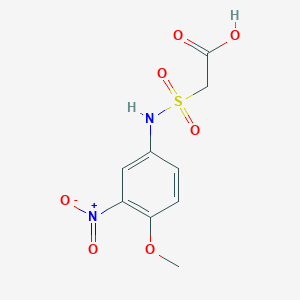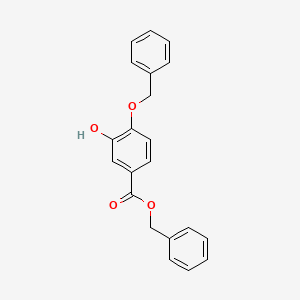
2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide
Übersicht
Beschreibung
2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide is a halogenated heterocyclic compound with the molecular formula C9H11ClN2O2 It is a derivative of nicotinamide, featuring a chlorine atom at the 2-position, a methoxy group at the N-position, and two methyl groups at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide typically involves the chlorination of nicotinamide derivatives. One common method is to start with 2-chloronicotinoyl chloride, which is then reacted with methoxyamine and dimethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The raw materials are fed into the reactor at a controlled rate, and the product is continuously extracted and purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products
Substitution: Formation of N-substituted nicotinamides.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of N-methylated amines.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in binding to the active site of the target, thereby modulating its activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
- 2-Chloro-N-ethyl-N-methylnicotinamide
- 6-Chloro-N,N-dimethylnicotinamide
Uniqueness
2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H11ClN2O2 |
|---|---|
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
2-chloro-N-methoxy-N,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H11ClN2O2/c1-6-4-5-7(8(10)11-6)9(13)12(2)14-3/h4-5H,1-3H3 |
InChI-Schlüssel |
WNJDFRRDHMIHNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C(=O)N(C)OC)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{9-benzyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B8796337.png)
![2-Chloro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B8796339.png)
![7-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8796346.png)


![1-methyl-4-[(1E)-2-phenylethenyl]benzene](/img/structure/B8796376.png)

![7-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B8796391.png)


![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B8796412.png)
